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Compound of Interest

Compound Name: Zoldonrasib

Cat. No.: B10861702

Introduction

Zoldonrasib (RMC-9805) is a first-in-class, oral, selective inhibitor that targets the active, GTP-
bound (ON) state of the KRAS G12D mutant protein.[1][2] This novel mechanism of action,
which involves the formation of a covalent tri-complex with KRAS G12D and cyclophilin A,
offers a promising therapeutic strategy for various solid tumors, including non-small cell lung
cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[3][4][5][6] Unlike inhibitors
that target the inactive (OFF) state of KRAS, Zoldonrasib's approach may delay or prevent the
development of therapeutic resistance by effectively inhibiting the oncogene even in the
presence of active upstream signaling.[1][7][8][9][10] However, as with most targeted therapies,
acquired resistance is anticipated to be a significant clinical challenge.

The emergence of resistance to KRAS inhibitors can be broadly categorized into on-target
mechanisms, such as secondary mutations in the KRAS gene, and off-target mechanisms,
which typically involve the activation of bypass signaling pathways.[11] Commonly implicated
pathways in resistance to KRAS G12C inhibitors include the MAPK and PI3K signaling
cascades, with alterations in genes like NRAS, BRAF, RET, and the tumor suppressor PTEN
being identified.[11][12] Genome-wide CRISPR-Cas9 loss-of-function screens have proven to
be a powerful, unbiased tool for systematically identifying genes whose inactivation confers
resistance to targeted anticancer agents, including other KRAS inhibitors.[12][13][14][15]
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This application note provides a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 knockout screens to identify and validate genes and pathways that contribute to
resistance to Zoldonrasib.

Principle of the Method

CRISPR-Cas9 genome-wide loss-of-function screens involve the introduction of a pooled
library of single-guide RNAs (sgRNAS) into a population of cancer cells that stably express the
Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene.
The transduced cell population is then treated with Zoldonrasib at a concentration that is
cytotoxic to the parental cells. Cells that acquire resistance to the drug due to the knockout of a
particular gene will survive and proliferate. By using next-generation sequencing (NGS) to
quantify the abundance of sgRNAs in the resistant population compared to a control
population, it is possible to identify genes whose loss is enriched, thereby pinpointing potential
resistance mechanisms.

Materials and Reagents

o KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2, AsPC-1)
 Lentiviral particles for Cas9 expression

e Genome-wide human CRISPR knockout pooled library (e.g., GeCKO v2)
 Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

o HEK293T cells for lentivirus production

o Transfection reagent

e Polybrene

e Puromycin

e Zoldonrasib

e Cell culture medium and supplements
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o Genomic DNA extraction kit
» PCR reagents for sgRNA library amplification

o Next-generation sequencing platform and reagents

Experimental Workflow

The overall workflow for a CRISPR-Cas9 screen to identify Zoldonrasib resistance
mechanisms is depicted below.
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Caption: High-level workflow for a Zoldonrasib resistance CRISPR screen.
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Detailed Protocols

Protocol 1: Generation of a Cas9-Expressing Stable Cell
Line

o Cell Culture: Culture the KRAS G12D mutant cancer cell line of choice in the recommended

medium.

 Lentiviral Transduction: Transduce the cells with Cas9-expressing lentivirus at a low
multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene (8 pg/mL).

» Antibiotic Selection: After 24-48 hours, replace the medium with fresh medium containing the
appropriate antibiotic for selection (e.g., puromycin). The concentration of the antibiotic
should be determined beforehand with a kill curve.

o Expansion: Culture the cells in the selection medium until a resistant population emerges.

» Validation of Cas9 Expression: Confirm Cas9 expression and activity using a functional
assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry analysis
of GFP knockout.

Protocol 2: Pooled Lentiviral sgRNA Library Production

e Cell Seeding: Seed HEK293T cells in 15 cm dishes such that they reach 70-80% confluency
on the day of transfection.

o Transfection: Co-transfect the HEK293T cells with the pooled sgRNA library plasmid, and the
packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.

 Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-
transfection.

» Virus Concentration: Pool the supernatant, centrifuge to remove cell debris, and concentrate
the lentiviral particles, for example, by ultracentrifugation or a precipitation-based method.

 Titer Determination: Determine the viral titer to ensure a low MOI during the screen.
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Protocol 3: CRISPR-Cas9 Screen for Zoldonrasib
Resistance

Cell Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral
library at an MOI of <0.5 to ensure that most cells receive a single sgRNA. A sufficient
number of cells should be transduced to achieve a representation of at least 200-500 cells
per sgRNA in the library.

Selection: After 24-48 hours, select the transduced cells with the appropriate antibiotic until a
stable population is obtained.

Baseline Sample Collection: Collect a sample of the transduced cell population to serve as
the baseline for sgRNA representation (TO).

Drug Treatment: Split the remaining cells into two groups: a control group treated with
vehicle (DMSO) and a treatment group treated with Zoldonrasib. The concentration of
Zoldonrasib should be predetermined to be cytotoxic to the parental Cas9-expressing cells
(e.g., 1C90).

Cell Culture and Harvesting: Culture the cells for 14-21 days, passaging as needed and
maintaining a sufficient number of cells to preserve library representation. Once a resistant
population emerges in the Zoldonrasib-treated group, harvest the cells from both the control
and treated arms.

Protocol 4: Identification of Enriched sgRNAs

Genomic DNA Extraction: Extract high-quality genomic DNA from the TO, control, and
Zoldonrasib-treated cell populations.

sgRNA Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using
a two-step PCR protocol. The first step amplifies the sgRNA sequences, and the second step
adds the necessary adapters for next-generation sequencing.

Next-Generation Sequencing: Purify the PCR products and perform high-throughput
sequencing to determine the read counts for each sgRNA in the different cell populations.
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» Data Analysis: Analyze the sequencing data to identify SgQRNAS that are significantly
enriched in the Zoldonrasib-treated population compared to the control population.
Algorithms such as MAGeCK can be used for this purpose. Genes with multiple highly-
enriched sgRNAs are considered high-confidence hits.

Data Presentation

The results of the CRISPR screen can be summarized in a table to highlight the top candidate
genes whose knockout confers resistance to Zoldonrasib.
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Rank Gene Symbol

Average Log

p-value Description
Fold Change

1 PTEN

Phosphatase
and tensin
homolog;

5.8 1.2e-8 negative
regulator of the
PI3K/AKT
pathway.

2 NF1

Neurofibromin 1;
negative

5.2 3.5e-8
regulator of RAS

signaling.

3 CDKN2A

Cyclin-
dependent
kinase inhibitor
4.9 8.1le-7 2A; tumor
suppressor
involved in cell

cycle regulation.

4 KEAP1

Kelch-like ECH-
associated
protein 1;

4.5 2.4e-6 substrate
adapter for a
ubiquitin E3

ligase complex.

5 STK11

Serine/threonine
kinase 11 (also

4.1 7.9e-6 known as LKB1);
tumor

suppressor.

Note: The data presented in this table is hypothetical and for illustrative purposes only.
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Visualization of Potential Resistance Pathways

Based on the known mechanism of Zoldonrasib and common resistance pathways to other

KRAS inhibitors, a potential signaling network involved in Zoldonrasib action and resistance is
illustrated below.

Upstream Signaling

Click to download full resolution via product page

Caption: Simplified KRAS signaling and Zoldonrasib's mechanism of action.
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Validation of Candidate Genes

Candidate genes identified from the primary screen should be validated through individual
gene knockout experiments.

e Design and Clone sgRNAs: Design 2-3 independent sgRNASs targeting each candidate gene
and clone them into a lentiviral vector.

¢ Individual Gene Knockout: Transduce the Cas9-expressing KRAS G12D cell line with the
individual sgRNA constructs.

» Verify Knockout: Confirm the knockout of the target gene at the protein level by Western blot
or at the genomic level by sequencing.

o Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) to assess the response
of the knockout cell lines to a range of Zoldonrasib concentrations compared to control cells
transduced with a non-targeting sgRNA. A rightward shift in the dose-response curve for the
knockout cells would confirm the gene's role in conferring resistance.

Conclusion

Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased approach to identify
genes and pathways that mediate resistance to the novel KRAS G12D (ON) inhibitor,
Zoldonrasib. The protocols and workflow described in this application note offer a
comprehensive guide for researchers to systematically explore the mechanisms of
Zoldonrasib resistance. The identification of such mechanisms is crucial for the development
of rational combination therapies to overcome or prevent resistance, ultimately improving
patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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